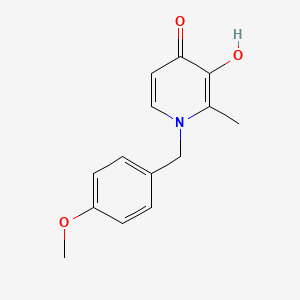![molecular formula C7H5N3O3S B11784657 2-(4-Oxothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetic acid](/img/structure/B11784657.png)
2-(4-Oxothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Oxothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetic acid is a heterocyclic compound that features a unique structure combining thieno and triazinone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetic acid typically involves the condensation of appropriate thieno and triazinone precursors. One common method involves the reaction of oxazolones with phenylhydrazine in acetic acid and sodium acetate, yielding the corresponding triazinones . The structures of the compounds are confirmed using spectral (FT-IR, 1H-NMR, 13C-NMR, MS) and elemental analysis.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(4-Oxothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(4-Oxothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Oxothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Oxazol-5(4H)-one: A related compound with a similar heterocyclic structure.
1,2,4-Triazin-6(5H)-one: Another compound with a triazinone ring, used in similar applications.
Uniqueness
2-(4-Oxothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetic acid is unique due to its combination of thieno and triazinone rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it an important subject of study in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C7H5N3O3S |
|---|---|
Molecular Weight |
211.20 g/mol |
IUPAC Name |
2-(4-oxothieno[2,3-d]triazin-3-yl)acetic acid |
InChI |
InChI=1S/C7H5N3O3S/c11-5(12)3-10-7(13)4-1-2-14-6(4)8-9-10/h1-2H,3H2,(H,11,12) |
InChI Key |
ZHJXZZKNBSOBNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=O)N(N=N2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Cyclopropyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11784578.png)

![Benzyl (2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)carbamate](/img/structure/B11784591.png)

![4-(Methoxymethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B11784601.png)




![Ethyl 2-(2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11784621.png)

![tert-Butyl 3-(1H-pyrrol-1-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B11784663.png)

